molecular formula C28H55NO13 B8133623 2-methyl-acrylate-PEG12-amine

2-methyl-acrylate-PEG12-amine

Cat. No.: B8133623
M. Wt: 613.7 g/mol
InChI Key: FCXYYILZWGCVAH-UHFFFAOYSA-N
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Description

2-Methyl-acrylate-PEG12-amine: is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a 2-methyl-acrylate group and a PEG chain with twelve ethylene glycol units, terminated with an amine group. This compound is widely used in various scientific and industrial applications due to its unique chemical properties, including its ability to form stable conjugates with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-methyl-acrylate-PEG12-amine typically involves the following steps:

    Esterification: The initial step involves the esterification of 2-methyl-acrylic acid with a PEG12 alcohol to form 2-methyl-acrylate-PEG12.

    Amidation: The esterified product is then reacted with ammonia or an amine to introduce the amine group, resulting in the formation of this compound.

Industrial Production Methods:

In an industrial setting, the production of this compound is carried out in large-scale reactors under controlled conditions. The reaction parameters, such as temperature, pressure, and pH, are optimized to ensure high yield and purity of the final product. The use of catalysts and solvents may also be employed to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions:

2-Methyl-acrylate-PEG12-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-Methyl-acrylate-PEG12-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a linker in the synthesis of complex molecules and polymers.

    Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability.

    Medicine: It is used in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.

    Industry: The compound is utilized in the production of coatings, adhesives, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-acrylate-PEG12-amine involves its ability to form stable conjugates with other molecules through its amine group. This allows it to modify the properties of the target molecules, such as increasing their solubility, stability, and bioavailability. The PEG chain provides flexibility and reduces immunogenicity, making it suitable for use in various biomedical applications.

Comparison with Similar Compounds

    2-Methyl-acrylate-PEG8-amine: Similar structure but with a shorter PEG chain.

    2-Methyl-acrylate-PEG24-amine: Similar structure but with a longer PEG chain.

    Methacrylate-PEG12-amine: Similar structure but with a methacrylate group instead of a 2-methyl-acrylate group.

Uniqueness:

2-Methyl-acrylate-PEG12-amine is unique due to its specific combination of a 2-methyl-acrylate group and a PEG chain with twelve ethylene glycol units. This combination provides a balance of flexibility, solubility, and reactivity, making it suitable for a wide range of applications in scientific research and industry.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H55NO13/c1-27(2)28(30)42-26-25-41-24-23-40-22-21-39-20-19-38-18-17-37-16-15-36-14-13-35-12-11-34-10-9-33-8-7-32-6-5-31-4-3-29/h1,3-26,29H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXYYILZWGCVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H55NO13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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